Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate and its derivatives involves reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride, among other methods. These synthesis routes are critical for producing the compound in high purity and yields for further studies and applications. The process highlights the importance of precise reaction conditions and catalysts in obtaining the desired product efficiently (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate derivatives has been elucidated using various spectroscopic techniques including IR, UV, and NMR. These compounds typically crystallize in specific space groups, with defined lattice constants, indicating their solid-state structure. The analysis of molecular structure is crucial for understanding the compound's reactivity and properties (Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate participates in various chemical reactions, leading to a wide array of derivatives with distinct properties. These reactions include condensation, cyclization, and coupling reactions, each of which significantly impacts the compound's chemical behavior and potential applications. Understanding these reactions is essential for synthesizing novel compounds and exploring their applications (Dawadi & Lugtenburg, 2011).
Physical Properties Analysis
The physical properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate and its derivatives, such as melting point, boiling point, and solubility, are determined through experimental studies. These properties are fundamental for the compound's handling, storage, and application in various chemical processes. The physical properties are directly related to the molecular structure and help in predicting the compound's behavior in different environments (Yu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are crucial aspects of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate's analysis. These properties enable the compound to be used as a building block in organic synthesis, leading to a wide range of applications in medicinal chemistry and materials science. The exploration of these chemical properties is vital for expanding the compound's utility in research and industry (Kumar et al., 2016).
Scientific Research Applications
7. Chemical Synthesis
- Application : The compound is used in the synthesis of other chemical compounds. Specifically, it is used in the synthesis of Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
8. Biological Research
- Application : The compound is used in the study of the biological potential of indole derivatives. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
9. Material Science
- Application : The compound is used in the study of thermal annealing effect on structural and optical properties of thin films .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYLLIHPJDUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289823 | |
Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate | |
CAS RN |
15032-43-6 | |
Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15032-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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